molecular formula C11H9N3 B13886776 3-Methylimidazo[1,2-c]quinazoline

3-Methylimidazo[1,2-c]quinazoline

Cat. No.: B13886776
M. Wt: 183.21 g/mol
InChI Key: RZOMVQJJUPYFCZ-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the reaction of benzimidazolyl anilines with ethynyl benzene using iodine and copper(I) iodide as catalysts in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the aromatic nature of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and phosphodiesterases, leading to the modulation of various cellular pathways . Its ability to bind to DNA and RNA also contributes to its biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 3-Methylimidazo[1,2-c]quinazoline is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-methylimidazo[1,2-c]quinazoline

InChI

InChI=1S/C11H9N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-7-14(8)11/h2-7H,1H3

InChI Key

RZOMVQJJUPYFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

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